molecular formula C15H10ClN3O2 B3002266 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide CAS No. 951964-86-6

8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide

Cat. No.: B3002266
CAS No.: 951964-86-6
M. Wt: 299.71
InChI Key: JNBLONPILPDGFF-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by an 8-chloro substitution on the quinoline core and a pyridin-2-yl group attached via the carboxamide nitrogen.

Properties

IUPAC Name

8-chloro-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-11-5-3-4-9-13(11)18-8-10(14(9)20)15(21)19-12-6-1-2-7-17-12/h1-8H,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBLONPILPDGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide typically involves the condensation of 8-chloro-4-hydroxyquinoline-3-carboxylic acid with 2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division. Additionally, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The compound’s structural analogs differ primarily in the carboxamide substituent and halogen positioning. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Average Mass Substituent on Carboxamide Nitrogen Chlorine Position
8-Chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide C₁₅H₁₁ClN₃O₂ 300.72* Pyridin-2-yl 8
8-Chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide C₁₅H₁₃ClN₄O₂S 348.805 5-Isopropyl-1,3,4-thiadiazol-2-yl 8
8-Chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide C₁₇H₁₂ClN₅O₂ 353.766 [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl 8

Key Observations :

  • Substituent Bulk and Polarity : The pyridin-2-yl group in the parent compound is less bulky compared to the 5-isopropyl-thiadiazole () or triazolopyridine derivatives (). This may influence solubility, membrane permeability, and target binding.
  • Chlorine Positioning : emphasizes that chlorine at position 8 (as in the parent compound) confers agonist activity at CB2 receptors (187% of control), whereas chlorine at positions 6 or 6/7 leads to inverse agonism.

Pharmacological Implications

  • Therapeutic Potential: The 8-chloro-quinoline scaffold is promising for conditions involving CB2 activation (e.g., inflammation, pain). However, substituent choice may optimize pharmacokinetics or reduce toxicity.
  • Unanswered Questions : The role of the pyridin-2-yl group in the parent compound remains unexplored in the provided evidence. Comparative studies with thiadiazole or triazolopyridine analogs could clarify its impact on efficacy and safety.

Biological Activity

8-Chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, antiviral, and anticancer agent, making it a subject of significant research interest. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is C16H12ClN3O2C_{16}H_{12}ClN_3O_2, with a molecular weight of 313.74 g/mol. The compound features a chloro group, a hydroxy group, and a pyridinyl moiety, which contribute to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₂ClN₃O₂
Molecular Weight313.74 g/mol
CAS Number951955-64-9

The biological activity of 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is primarily attributed to its ability to inhibit specific enzymes and pathways critical for cell proliferation. Key mechanisms include:

  • Inhibition of Topoisomerases : This compound can inhibit topoisomerase enzymes that are essential for DNA replication and transcription, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : It interacts with bacterial cell membranes and inhibits essential cellular processes, demonstrating effectiveness against various pathogens .
  • Antiviral Effects : Research indicates that it can inhibit viral replication by interfering with the viral life cycle, particularly in the context of COVID-19 and other viral infections .

Antimicrobial Activity

Studies have shown that 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Antiviral Activity

Recent investigations into the antiviral properties of this compound have highlighted its potential against viruses like dengue and SARS-CoV-2. In vitro studies demonstrated that derivatives of this quinoline compound could inhibit viral replication effectively while maintaining low cytotoxicity levels in host cells .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cancer cell lines. Notably, it has shown potent antiproliferative effects against HeLa cells (cervical cancer) and other tumor cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

  • Antiviral Efficacy Against Dengue Virus : A study demonstrated that derivatives of 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline exhibited up to 85% inhibition of dengue virus growth with minimal cytotoxicity .
  • Antimicrobial Testing : In a comparative study, this compound was tested alongside known antibiotics against resistant bacterial strains, showing superior efficacy in preventing bacterial growth compared to traditional treatments.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that concentrations as low as 10 µM resulted in significant reductions in cell viability, suggesting its potential as a lead compound for developing new anticancer therapies .

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